![molecular formula C25H37N7Na3O18P3S B13399109 trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate](/img/structure/B13399109.png)
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetoacetyl coenzyme A sodium salt is a biochemical compound that plays a crucial role in various metabolic pathways. It is a sodium salt form of acetoacetyl coenzyme A, which is involved in the synthesis of important biomolecules such as cholesterol and ketone bodies. This compound is essential in the mevalonate pathway, which is critical for the biosynthesis of terpenoids and steroids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetoacetyl coenzyme A sodium salt can be synthesized through the Claisen condensation reaction of two molecules of acetyl coenzyme A. This reaction is catalyzed by the enzyme acetoacetyl coenzyme A thiolase. The reaction conditions typically involve a buffered aqueous solution at a pH of around 7.5 to 8.0 and a temperature of approximately 37°C .
Industrial Production Methods
Industrial production of acetoacetyl coenzyme A sodium salt often involves microbial fermentation processes. Genetically engineered microorganisms, such as Escherichia coli, are used to produce large quantities of this compound. The fermentation broth is then subjected to purification processes, including chromatography and crystallization, to obtain the pure sodium salt form .
Analyse Chemischer Reaktionen
Types of Reactions
Acetoacetyl coenzyme A sodium salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form acetyl coenzyme A and carbon dioxide.
Reduction: It can be reduced to form 3-hydroxybutyryl coenzyme A.
Condensation: It participates in the condensation reactions to form larger molecules such as 3-hydroxy-3-methylglutaryl coenzyme A.
Common Reagents and Conditions
Oxidation: Common reagents include NAD+ and oxygen, with the reaction typically occurring in the mitochondria.
Reduction: NADPH is a common reducing agent, and the reaction occurs in the cytosol.
Condensation: Enzymes such as HMG-CoA synthase are used, with the reaction occurring in the cytosol.
Major Products
Oxidation: Acetyl coenzyme A and carbon dioxide.
Reduction: 3-Hydroxybutyryl coenzyme A.
Condensation: 3-Hydroxy-3-methylglutaryl coenzyme A.
Wissenschaftliche Forschungsanwendungen
Acetoacetyl coenzyme A sodium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: It plays a role in the study of metabolic pathways, particularly in the biosynthesis of cholesterol and ketone bodies.
Medicine: It is used in research related to metabolic disorders and the development of drugs targeting metabolic pathways.
Industry: It is used in the production of biodegradable polymers such as polyhydroxyalkanoates
Wirkmechanismus
Acetoacetyl coenzyme A sodium salt exerts its effects by participating in various metabolic pathways. It acts as a substrate for enzymes such as acetoacetyl coenzyme A thiolase and HMG-CoA synthase. These enzymes catalyze the formation of acetyl coenzyme A and 3-hydroxy-3-methylglutaryl coenzyme A, respectively. The compound is involved in the mevalonate pathway, which is essential for the biosynthesis of terpenoids and steroids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetyl coenzyme A: Involved in the citric acid cycle and fatty acid synthesis.
Succinyl coenzyme A: Participates in the citric acid cycle and heme synthesis.
Malonyl coenzyme A: Involved in fatty acid synthesis.
Uniqueness
Acetoacetyl coenzyme A sodium salt is unique due to its specific role in the mevalonate pathway and its involvement in the biosynthesis of terpenoids and steroids. Unlike other coenzyme A derivatives, it serves as a precursor for 3-hydroxy-3-methylglutaryl coenzyme A, which is a key intermediate in cholesterol biosynthesis .
Eigenschaften
Molekularformel |
C25H37N7Na3O18P3S |
|---|---|
Molekulargewicht |
917.6 g/mol |
IUPAC-Name |
trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxobutanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C25H40N7O18P3S.3Na/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;;;/h11-12,14,18-20,24,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);;;/q;3*+1/p-3/t14-,18-,19-,20?,24-;;;/m1.../s1 |
InChI-Schlüssel |
KJJYKBIEKQJXHM-YRWRHZSKSA-K |
Isomerische SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(4-Bromophenyl)-6-chloroimidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13399032.png)
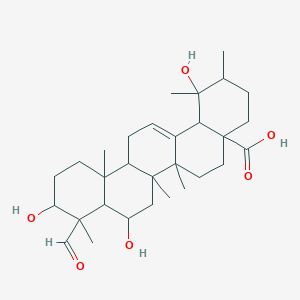
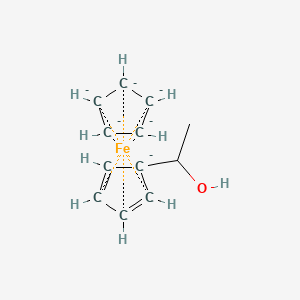

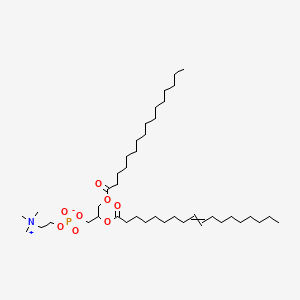


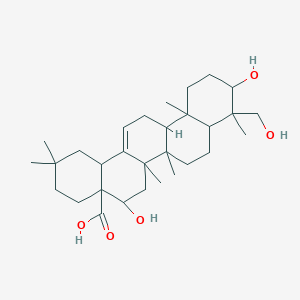
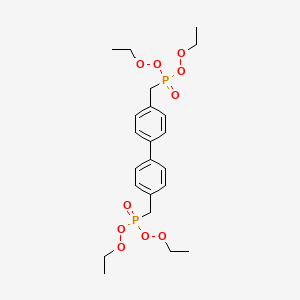
![1-(2,4-Dinitrophenyl)-N-[(phenylmethoxy)carbonyl]-L-histidine](/img/structure/B13399087.png)
![2-[N-(2-amino-3-phenylpropanoyl)-4-(hydroxymethyl)anilino]-6-(tritylamino)hexanamide](/img/structure/B13399088.png)
![1-[(1S,3R,4R,6S,7S)-1-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(2R,3R,4R,5R)-2-[[[(1S,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-1-[[[(1S,3R,4R,6S,7S)-3-(6-aminopurin-9-yl)-1-(hydroxymethyl)-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-7-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(6-aminopurin-9-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-5-(2,4-dioxopyrimidin-1-yl)-4-methoxyoxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-7-[[(1R,3R,4R,6S,7S)-3-(2-amino-6-oxo-1H-purin-9-yl)-7-hydroxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methoxy-hydroxyphosphinothioyl]oxy-6-methyl-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione](/img/structure/B13399090.png)
![1-(7-Methyl-2-phenyl-imidazo[1,2-a]pyridin-3-yl-methyl)piperidine-4-carboxylic acid](/img/structure/B13399094.png)
